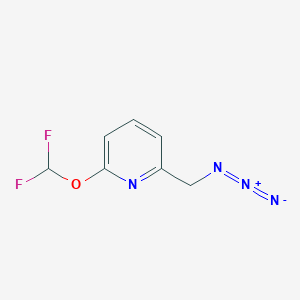
2-(Azidomethyl)-6-(difluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-6-(difluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an azidomethyl group at the 2-position and a difluoromethoxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-(difluoromethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-(difluoromethoxy)pyridine.
Azidation: The methyl group at the 2-position is converted to an azidomethyl group using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-6-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), room temperature.
Cycloaddition: Copper(I) iodide (CuI), sodium ascorbate, water/tetrahydrofuran (THF) mixture, room temperature.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(Aminomethyl)-6-(difluoromethoxy)pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
2-(Azidomethyl)-6-(difluoromethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can serve as a probe for studying biological processes, particularly through click chemistry applications.
Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.
作用機序
The mechanism of action of 2-(Azidomethyl)-6-(difluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the azide group can be converted to various functional groups that interact with biological targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
6-(Difluoromethoxy)pyridine: Lacks the azidomethyl group, limiting its reactivity in certain chemical transformations.
2-(Azidomethyl)-5-(difluoromethoxy)pyridine: Positional isomer with potentially different reactivity and properties.
Uniqueness
2-(Azidomethyl)-6-(difluoromethoxy)pyridine is unique due to the presence of both the azidomethyl and difluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(azidomethyl)-6-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4O/c8-7(9)14-6-3-1-2-5(12-6)4-11-13-10/h1-3,7H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINBPFGMDZSJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














